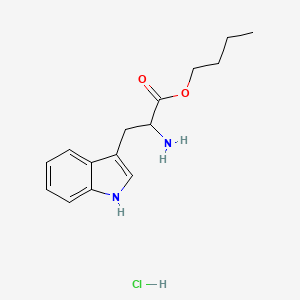
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole compound, which can then be further processed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反応の分析
Types of Reactions
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in cell signaling and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate
- Ethyl 2-amino-3-(1H-indol-3-yl)propanoate
- tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Uniqueness
Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific butyl ester group, which can influence its solubility, stability, and biological activity compared to its methyl and ethyl counterparts. This uniqueness can make it more suitable for certain applications, such as drug development and biochemical research .
特性
CAS番号 |
6330-20-7 |
|---|---|
分子式 |
C15H21ClN2O2 |
分子量 |
296.79 g/mol |
IUPAC名 |
butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14;/h4-7,10,13,17H,2-3,8-9,16H2,1H3;1H |
InChIキー |
YDHXUVJUWWNWTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


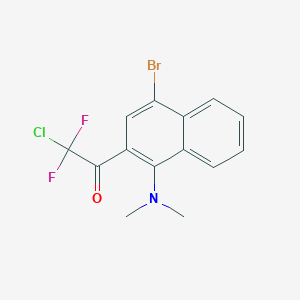
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
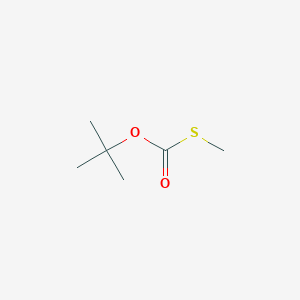
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
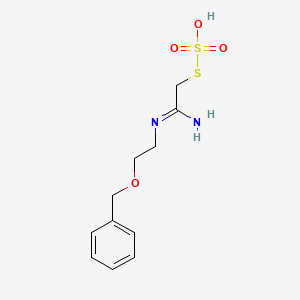
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)

![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
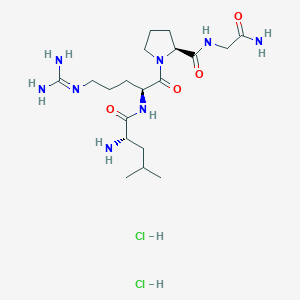
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
